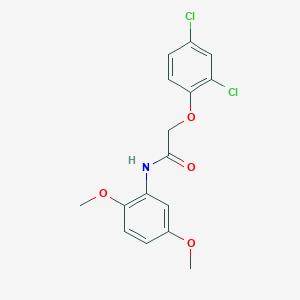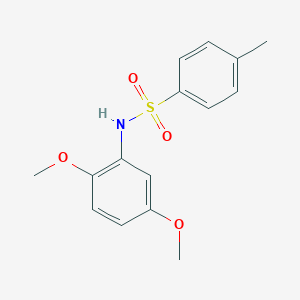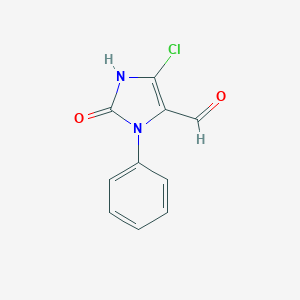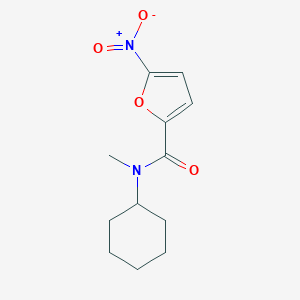![molecular formula C12H17N3O5S B404838 2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL CAS No. 331845-74-0](/img/structure/B404838.png)
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL is a chemical compound characterized by the presence of a piperazine ring substituted with a nitrobenzenesulfonyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminobenzenesulfonyl)piperazin-1-yl]ethanol.
Aplicaciones Científicas De Investigación
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-Aminobenzenesulfonyl)piperazin-1-yl]ethanol: This compound is similar but has an amine group instead of a nitro group.
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethanol: This compound has a chlorobenzenesulfonyl group instead of a nitrobenzenesulfonyl group.
Uniqueness
2-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and influence the compound’s interaction with biological targets.
Propiedades
Número CAS |
331845-74-0 |
|---|---|
Fórmula molecular |
C12H17N3O5S |
Peso molecular |
315.35g/mol |
Nombre IUPAC |
2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17N3O5S/c16-10-9-13-5-7-14(8-6-13)21(19,20)12-3-1-11(2-4-12)15(17)18/h1-4,16H,5-10H2 |
Clave InChI |
RNYAOMARGHUJPJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)
![2,4,5-tris[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B404756.png)
![2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B404758.png)

![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404765.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404771.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)

![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404779.png)

![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404781.png)
